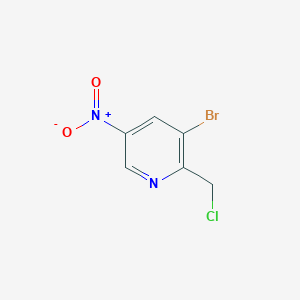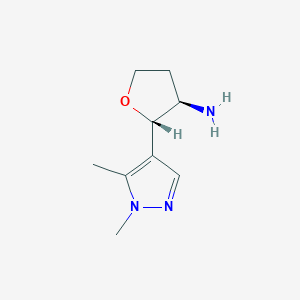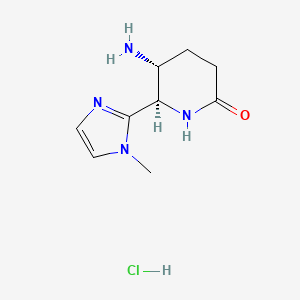![molecular formula C10H21Cl2N3S B13647068 [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride typically involves the reaction of 2-aminothiazole with triethylamine in the presence of hydrochloric acid . The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The compound is often produced in high and ultra-high purity forms, suitable for various applications .
化学反応の分析
Types of Reactions
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 2-Amino-4-methylthiazole
- 2-Amino-1,3-thiazole
- 4-Methyl-1,3-thiazole
Uniqueness
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its triethylazanium group enhances its solubility and reactivity compared to other thiazole derivatives .
特性
分子式 |
C10H21Cl2N3S |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
(2-amino-1,3-thiazol-4-yl)methyl-triethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C10H20N3S.2ClH/c1-4-13(5-2,6-3)7-9-8-14-10(11)12-9;;/h8H,4-7H2,1-3H3,(H2,11,12);2*1H/q+1;;/p-1 |
InChIキー |
DMSABGSMZJOLNO-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CC1=CSC(=N1)N.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)

![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)





![7-Methylbenzo[b]thiophen-2-amine](/img/structure/B13647056.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)

